![molecular formula C20H18ClNO4 B4651678 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4651678.png)
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide
Overview
Description
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide is a chemical compound with potential scientific research applications. It is commonly referred to as CDMPA and has been synthesized using various methods.
Mechanism of Action
CDMPA inhibits the activity of tyrosinase and cholinesterase by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, resulting in a decrease in melanin synthesis or an increase in acetylcholine levels.
Biochemical and Physiological Effects
CDMPA has been shown to have potential biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit tyrosinase and cholinesterase activity. In vivo studies have shown that it can reduce hyperpigmentation in mice and improve cognitive function in rats.
Advantages and Limitations for Lab Experiments
One advantage of using CDMPA in lab experiments is its specificity for tyrosinase and cholinesterase. This specificity allows for targeted inhibition of these enzymes without affecting other enzymes or processes. However, one limitation is that CDMPA may not be effective in all cases of hyperpigmentation or Alzheimer's disease, as these conditions can have multiple underlying causes.
Future Directions
There are several future directions for research on CDMPA. One area of interest is its potential use in combination with other compounds to enhance its effects or target multiple pathways. Another area of interest is its potential use in treating other conditions, such as Parkinson's disease or schizophrenia, which involve dysregulation of neurotransmitter systems. Additionally, further studies are needed to determine the long-term safety and efficacy of CDMPA in humans.
Scientific Research Applications
CDMPA has potential scientific research applications due to its ability to inhibit the activity of specific enzymes such as tyrosinase and cholinesterase. Tyrosinase is involved in melanin synthesis, and its inhibition can be useful in treating hyperpigmentation disorders. Cholinesterase is involved in the breakdown of acetylcholine, and its inhibition can be useful in treating Alzheimer's disease.
properties
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(3,5-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-11-4-12(2)6-14(5-11)22-19(23)10-25-18-9-17-15(8-16(18)21)13(3)7-20(24)26-17/h4-9H,10H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHIIONLCCWFEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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